molecular formula C22H20F3N3OS B2460027 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1226441-13-9

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2460027
CAS No.: 1226441-13-9
M. Wt: 431.48
InChI Key: ITULRVCUDWKNOZ-UHFFFAOYSA-N
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Description

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is an organosulfur compound featuring an imidazole ring substituted with phenyl and trifluoromethylphenyl groups. It's notable for its unique reactivity and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through the following steps:

  • Preparation of 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole through a cyclization reaction involving 3-(trifluoromethyl)benzaldehyde and phenylglyoxal in the presence of ammonium acetate.

  • Thiolation of the imidazole derivative using thioacetic acid or thiourea to introduce the thio group.

  • Alkylation of the resulting thio compound with 1-(2-chloroethyl)pyrrolidine in a basic medium to yield 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.

Industrial Production Methods: : Scale-up of the above synthetic route for industrial production involves optimizing reaction conditions, including temperature control, solvent selection, and catalyst usage to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidation of the sulfur atom in the compound leads to sulfoxide and sulfone derivatives.

  • Reduction: : Reduction primarily affects the imidazole ring, yielding reduced imidazole compounds.

  • Substitution: : The compound undergoes electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Lewis acids such as aluminum chloride for substitution reactions.

Major Products Formed

  • Sulfoxides and sulfones from oxidation.

  • Reduced imidazole derivatives from reduction.

  • Substituted aromatic compounds from electrophilic substitution.

Scientific Research Applications

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is extensively used in:

  • Chemistry: : As a reagent in synthetic organic chemistry for developing novel materials.

  • Biology: : In studying enzyme interactions and as a potential probe in biochemical assays.

  • Medicine: : As a lead compound in the development of drugs targeting specific enzymes and receptors.

  • Industry: : In the manufacture of fine chemicals and pharmaceuticals.

Mechanism of Action

Mechanism: : The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors, primarily through binding to active sites or allosteric sites.

Molecular Targets and Pathways

  • Enzymes: : Acts as an inhibitor or activator depending on the enzyme.

  • Receptors: : Modulates receptor activity, influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-phenyl-1-(3-methylphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.

  • 2-((5-phenyl-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.

Uniqueness: : The trifluoromethyl group in 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone enhances its lipophilicity and metabolic stability, distinguishing it from other compounds with similar structures. This makes it a more attractive candidate in pharmaceutical applications.

Properties

IUPAC Name

2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3OS/c23-22(24,25)17-9-6-10-18(13-17)28-19(16-7-2-1-3-8-16)14-26-21(28)30-15-20(29)27-11-4-5-12-27/h1-3,6-10,13-14H,4-5,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITULRVCUDWKNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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